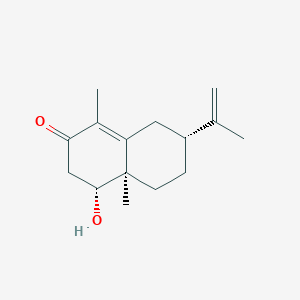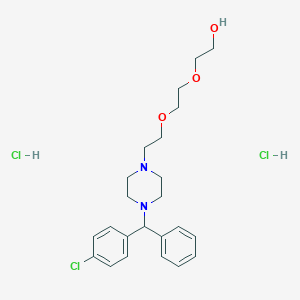
Ligucyperonol
描述
Ligucyperonol is a naturally occurring compound belonging to the flavonoid class of chemicals. It is primarily found in the fruits, leaves, and roots of the cypress tree. This compound appears as a white crystalline solid with a bitter taste. It is soluble in alcohols, ethers, and hydrocarbon solvents but insoluble in water. This compound exhibits pharmacological activities such as anti-inflammatory, antioxidant, and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions: Ligucyperonol can be synthesized through plant extraction, purification, and crystallization. In the laboratory, the fruits, leaves, or roots of the cypress tree are used. The process involves solvent extraction followed by isolation and purification .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
Harvesting: Collecting the fruits, leaves, or roots of the cypress tree.
Extraction: Using solvents like ethanol or methanol to extract the compound.
Purification: Employing techniques such as column chromatography to purify the extract.
Crystallization: Crystallizing the purified compound to obtain this compound in its solid form.
化学反应分析
Types of Reactions: Ligucyperonol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and acids are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Ligucyperonol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying flavonoid structures.
Biology: Investigated for its protective effects against oxidative stress in muscle cells.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and antibacterial properties.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
作用机制
Ligucyperonol exerts its effects primarily through its antioxidant activity. It protects cells from oxidative stress by neutralizing free radicals. The compound targets pathways involved in oxidative stress response, thereby reducing cellular damage and inflammation .
相似化合物的比较
Ligucyperonol is unique due to its specific structure and pharmacological properties. Similar compounds include:
Alpha-Cyperone: Another sesquiterpene with anti-inflammatory properties.
Canusesnol A: Known for its antioxidant activity.
Beta-Eudesmol: Exhibits anti-inflammatory and antioxidant effects.
This compound stands out due to its higher potency in protecting muscle cells from oxidative stress compared to these similar compounds.
属性
IUPAC Name |
(4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3/t11-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVETGJOLYNJI-KCPJHIHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2([C@@H](CC1=O)O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317529 | |
| Record name | Ligucyperonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105108-20-1 | |
| Record name | Ligucyperonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105108-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ligucyperonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of Ligucyperonol?
A1: this compound has been isolated from the following plant sources:
- Rhizomes of Ligularia dentata Hara: This is the first reported isolation of this compound. []
- Whole plants of Solanum septemlobum Bunge: This study marked the first isolation of this compound from the Solanum genus. []
Q2: Has this compound been found in other species besides Ligularia dentata Hara and Solanum septemlobum Bunge?
A2: While the provided research articles highlight its isolation from Ligularia dentata Hara [] and Solanum septemlobum Bunge [], they don't definitively state that these are the only species containing this compound. Further research is needed to explore its presence in other plant species.
Q3: What is the structural relationship between this compound and other known compounds?
A3: this compound's structure was elucidated using spectroscopic and chemical methods, establishing its relationship to known compounds:
- Correlation with Ligujapone: this compound's structure was correlated with the known compound Ligujapone, isolated from the same plant source, Ligularia dentata Hara. []
- Correlation with (+)-α-cyperone: The study confirmed the stereochemistry of this compound through correlation with (+)-α-cyperone. []
Q4: What are the potential applications of this compound based on its isolation from Tussilago farfara?
A4: While one of the provided research articles focuses on identifying cytoprotective constituents in Tussilago farfara [], it does not explicitly confirm the isolation of this compound from this plant. Therefore, drawing conclusions about this compound's potential applications based on this specific research is not possible without further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-](/img/new.no-structure.jpg)

